Boc-alpha-methyl-D-tyr
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Boc-alpha-methyl-D-tyrosine is a derivative of tyrosine, an amino acid that plays a crucial role in protein synthesis. The compound is protected by a tert-butyloxycarbonyl (Boc) group, which is commonly used in peptide synthesis to protect the amino group from unwanted reactions. This protection allows for more controlled and selective chemical reactions, making Boc-alpha-methyl-D-tyrosine a valuable intermediate in various synthetic processes .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Boc-alpha-methyl-D-tyrosine typically involves the protection of the amino group of alpha-methyl-D-tyrosine with a Boc group. This can be achieved by reacting alpha-methyl-D-tyrosine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP) in an organic solvent like acetonitrile .
Industrial Production Methods
In industrial settings, the synthesis of Boc-alpha-methyl-D-tyrosine can be scaled up using similar reaction conditions. The process involves the use of large reactors and continuous flow systems to ensure efficient mixing and reaction control. The product is then purified using techniques such as crystallization or chromatography to obtain high purity Boc-alpha-methyl-D-tyrosine .
Chemical Reactions Analysis
Types of Reactions
Boc-alpha-methyl-D-tyrosine undergoes various chemical reactions, including:
Oxidation: The phenolic hydroxyl group can be oxidized to form quinones.
Reduction: The carboxyl group can be reduced to an alcohol.
Substitution: The Boc group can be substituted with other protecting groups or functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or osmium tetroxide (OsO4) can be used.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: The Boc group can be removed using strong acids like trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in methanol.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alcohols and reduced derivatives.
Substitution: Deprotected amino acids or new derivatives with different protecting groups.
Scientific Research Applications
Boc-alpha-methyl-D-tyrosine has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of peptides and other complex molecules.
Biology: Employed in the study of enzyme mechanisms and protein interactions.
Medicine: Investigated for its potential therapeutic effects and as a building block for drug development.
Industry: Utilized in the production of pharmaceuticals and fine chemicals
Mechanism of Action
The mechanism of action of Boc-alpha-methyl-D-tyrosine involves the protection of the amino group, which prevents unwanted side reactions during peptide synthesis. The Boc group is stable under basic conditions but can be removed under acidic conditions, allowing for selective deprotection and further functionalization. This selective protection and deprotection enable the synthesis of complex peptides and proteins with high precision .
Comparison with Similar Compounds
Similar Compounds
Boc-L-tyrosine: Similar in structure but lacks the alpha-methyl group.
Fmoc-alpha-methyl-D-tyrosine: Uses a different protecting group (Fmoc) instead of Boc.
Cbz-alpha-methyl-D-tyrosine: Uses a carbobenzoxy (Cbz) protecting group
Uniqueness
Boc-alpha-methyl-D-tyrosine is unique due to its combination of the Boc protecting group and the alpha-methyl substitution. This combination provides enhanced stability and selectivity in synthetic reactions, making it a valuable tool in peptide synthesis and other chemical processes .
Properties
Molecular Formula |
C15H21NO5 |
---|---|
Molecular Weight |
295.33 g/mol |
IUPAC Name |
(2R)-3-(4-hydroxyphenyl)-2-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid |
InChI |
InChI=1S/C15H21NO5/c1-14(2,3)21-13(20)16-15(4,12(18)19)9-10-5-7-11(17)8-6-10/h5-8,17H,9H2,1-4H3,(H,16,20)(H,18,19)/t15-/m1/s1 |
InChI Key |
VVFJCRNSRSSPOW-OAHLLOKOSA-N |
Isomeric SMILES |
C[C@@](CC1=CC=C(C=C1)O)(C(=O)O)NC(=O)OC(C)(C)C |
Canonical SMILES |
CC(C)(C)OC(=O)NC(C)(CC1=CC=C(C=C1)O)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.